5-{2-[(1-benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one
Overview
Description
5-{2-[(1-benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a tetrazole ring, and a thioacetyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(1-benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is then functionalized with a thioacetyl group, followed by the introduction of the tetrazole ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
5-{2-[(1-benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol or other reduced forms.
Substitution: The benzimidazole and tetrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or tetrazole rings.
Scientific Research Applications
5-{2-[(1-benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-[(1-benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, tetrazole-containing molecules, and thioacetyl-functionalized compounds. Examples include:
- 1,3-dimethyl-2H-benzimidazol-2-one
- 1-benzyl-1H-tetrazole
- Thioacetyl derivatives of various heterocycles
Uniqueness
What sets 5-{2-[(1-benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-1,3-dimethyl-1,3-dihydro-2H-1,3-benzimidazol-2-one apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a benzimidazole core and a tetrazole ring, along with the thioacetyl group, makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
5-[2-(1-benzyltetrazol-5-yl)sulfanylacetyl]-1,3-dimethylbenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-23-15-9-8-14(10-16(15)24(2)19(23)27)17(26)12-28-18-20-21-22-25(18)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHIWQWRUGWVRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CSC3=NN=NN3CC4=CC=CC=C4)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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